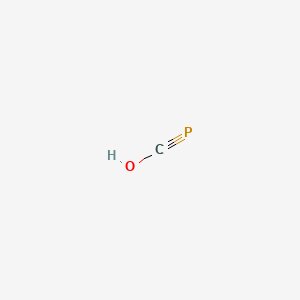
Phosphanylidynemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphanylidynemethanol is a unique organophosphorus compound characterized by the presence of a phosphorus atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphanylidynemethanol typically involves the reaction of a phosphine with formaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
R3P+CH2O→R3P=CH2OH
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Phosphanylidynemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a phosphanylidenemethanone.
Reduction: The compound can be reduced to form phosphanylidenemethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Phosphanylidenemethanone.
Reduction: Phosphanylidenemethane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Phosphanylidynemethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphanylidynemethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to form stable complexes with metal ions, which can modulate its activity and specificity.
Comparison with Similar Compounds
Phosphanylidynemethanol is unique compared to other organophosphorus compounds due to its specific structure and reactivity. Similar compounds include:
Phosphinidenes: Compounds with a phosphorus atom double-bonded to a carbon atom but lacking the hydroxyl group.
Phosphanylidenemethane: A reduced form of this compound.
Phosphanylidenemethanone: An oxidized form of this compound.
These compounds share some reactivity patterns but differ in their specific applications and stability.
This compound stands out due to its versatility and potential for various applications in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
CAS No. |
52322-98-2 |
|---|---|
Molecular Formula |
CHOP |
Molecular Weight |
59.992 g/mol |
IUPAC Name |
phosphanylidynemethanol |
InChI |
InChI=1S/CHOP/c2-1-3/h2H |
InChI Key |
OUMCHNPMALRRAV-UHFFFAOYSA-N |
Canonical SMILES |
C(#P)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















